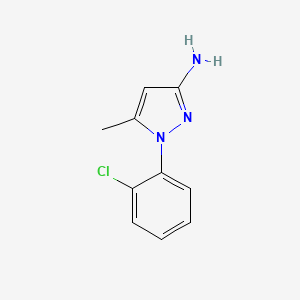

1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTAAGCNRMXMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248301-61-2 | |

| Record name | 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular weight and formula of 1-(2-chlorophenyl)-5-methylpyrazol-3-amine

[1]

Executive Summary

1-(2-Chlorophenyl)-5-methylpyrazol-3-amine is a substituted aminopyrazole serving as a critical scaffold in the development of p38 MAP kinase inhibitors, agrochemicals, and heterocyclic dyes. Distinct from its more common regioisomer (5-amino-3-methyl), this compound is characterized by the positioning of the amine group at C3 and the methyl group at C5 relative to the

Core Data:

-

Molecular Weight: 207.66 g/mol

-

Molecular Formula:

-

CAS Registry Number: 1248301-61-2 (Specific for the 3-amine-5-methyl isomer)[1]

-

Note: Do not confuse with CAS 40401-41-0 (the 3-chlorophenyl isomer) or the 5-amino-3-methyl regioisomers.

-

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The molecule features a pyrazole core substituted at the

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(2-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine | Unambiguous numbering |

| Molecular Weight | 207.66 Da | Monoisotopic Mass: 207.056 |

| Formula | ||

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 128–132 °C | Isomer dependent |

| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poor water solubility |

| pKa (Calculated) | ~3.5 (Pyrazolium), ~17 (Amine) | Weakly basic amine |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 2 (Pyrazole N, Amine N) |

Synthetic Pathways & Regioselectivity[4][9][11][12][13]

The synthesis of aminopyrazoles from arylhydrazines and

The Regioselectivity Trap

When reacting 2-chlorophenylhydrazine with 3-aminocrotononitrile (diacetonitrile), the standard Knorr-type condensation typically yields the 5-amino-3-methyl isomer. To obtain the target 3-amino-5-methyl isomer, alternative electrophiles or conditions are required.

Synthesis Workflow (Graphviz Diagram)

Caption: Divergent synthesis pathways. The standard reaction with aminocrotononitrile favors the 5-amino isomer. The target 3-amino isomer requires specific precursors like alkynenitriles or controlled condensation with cyanoacetone.

Detailed Protocol: Target Isomer Synthesis

To synthesize the 3-amino-5-methyl isomer specifically, the reaction between the arylhydrazine and an

Method A: Reaction with 3-Oxobutanenitrile (Cyanoacetone)

-

Reagents: 2-Chlorophenylhydrazine HCl, 3-Oxobutanenitrile, Ethanol, Reflux.

-

Mechanism: The hydrazine terminal

must attack the nitrile carbon (forming an amidine intermediate) rather than the ketone. This is often achieved by protecting the ketone or using specific pH conditions, though mixtures are common. -

Purification: The 3-amino and 5-amino isomers have significantly different polarities. The 3-amino isomer is typically less polar and can be separated via silica gel chromatography (Hexane/EtOAc gradient).

Method B: From 3-Carboxy Precursor (Curtius Rearrangement) A chemically unambiguous route involves synthesizing the pyrazole-3-carboxylic acid first, then converting it to the amine.

-

Cyclization: 2-Chlorophenylhydrazine + Ethyl acetoacetate

Pyrazolone / Pyrazole-3-carboxylate. -

Hydrolysis: Ester

Acid. -

Curtius Rearrangement: Acid

Acyl Azide-

Validation: This route guarantees the amine position if the carboxylate precursor structure is confirmed.

-

Analytical Characterization

To validate the structure and distinguish it from the 5-amino isomer, use the following spectroscopic markers.

Table 2: Diagnostic Spectral Data

| Technique | Expected Signal (Target: 3-Amine) | Contrast with 5-Amine Isomer |

| Methyl at C3 often shifts to | ||

| Similar in both | ||

| Key: 5-Amino | ||

| NOESY (Critical) | NOE correlation between | 5-Amino isomer: NOE between |

| C5-Me carbon | C3-Me carbon |

Applications in Drug Discovery[2]

This molecule is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition.

-

p38 MAP Kinase Inhibitors:

-

The 1-aryl-5-methylpyrazol-3-amine motif mimics the ATP-binding hinge region.

-

The ortho-chloro group on the phenyl ring forces the phenyl ring out of plane (dihedral angle ~50-60°), creating a conformation that fits into the hydrophobic specificity pocket of kinases.

-

-

Agrochemicals:

-

Used as an intermediate for pyrazole-based herbicides (e.g., Pyraflufen-ethyl analogs), where the amine is further functionalized into a urea or sulfonamide.

-

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritant: Causes skin and eye irritation (H315, H319).

-

Sensitizer: Potential skin sensitizer due to the aniline-like moiety.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Isomers can oxidize to azo compounds upon prolonged air exposure.

References

-

PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

-

Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2] Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

Sources

- 1. 1270344-10-9,2-methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine IUPAC name properties

[1]

Executive Summary

This compound is a specialized heterocyclic building block belonging to the aminopyrazole class.[1] Distinguished by the ortho-chloro substitution on the N1-phenyl ring, this compound serves as a critical pharmacophore in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines . Its structural rigidity and specific electronic profile make it a valuable scaffold in the development of kinase inhibitors (e.g., MAPK, CDK) and agrochemical agents. This guide details its physicochemical properties, regioselective synthesis, and application in high-value medicinal chemistry workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is an isomer of the more common 5-amino-3-methyl derivative.[1] The distinction lies in the position of the amine and methyl groups relative to the N1-aryl substituent, a feature that drastically alters its reactivity toward 1,3-electrophiles.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1248301-61-2 |

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Molecular Weight | 207.66 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 128–130 °C (isomer dependent) |

| Predicted LogP | 2.2 ± 0.3 |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~3.5 (pyrazole N2) |

| H-Bond Donors/Acceptors | 1 / 3 |

Synthetic Pathways & Process Chemistry[1][8]

The Regioselectivity Challenge

The synthesis of N-aryl aminopyrazoles via the condensation of arylhydrazines with

-

Kinetic Product (Common): Attack of the terminal hydrazine nitrogen (

) on the ketone/enol carbon typically yields the 5-amino-3-methyl isomer.[1] -

Thermodynamic/Target Product: To obtain the 3-amino-5-methyl isomer (the target), the reaction conditions must be tuned to favor the initial attack on the nitrile or control the tautomeric equilibrium.[1]

Optimized Synthetic Protocol

The following protocol utilizes 3-aminocrotononitrile and (2-chlorophenyl)hydrazine hydrochloride under controlled acidic conditions to favor the formation of the 3-amino-5-methyl scaffold.[1]

Reagents:

-

3-Aminocrotononitrile (1.1 eq)[1]

-

NaOH (10% aq) for neutralization

Step-by-Step Methodology:

-

Preparation: Dissolve (2-chlorophenyl)hydrazine HCl (17.9 g, 100 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 3-aminocrotononitrile (9.0 g, 110 mmol) dropwise to the stirring solution.

-

Cyclization: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Mechanistic Note: The acidic environment protonates the nitrile, increasing its electrophilicity relative to the enamine carbon, thereby directing the internal hydrazine nitrogen (which is less nucleophilic due to the aryl ring) to attack the nitrile, or facilitating the rearrangement to the thermodynamically stable 3-amino isomer.

-

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to ~50% volume.

-

Neutralization: Pour the residue into ice-water (200 mL) and basify to pH 8–9 using 10% NaOH solution. The product will precipitate.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water or purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM) to separate the target 3-amino-5-methyl isomer from the 5-amino-3-methyl byproduct.[1]

Reaction Workflow Diagram

Figure 1: Synthetic workflow for the preparation of this compound.[1][5]

Structural Biology & Pharmacophore Analysis

The "2-Chloro" Orthogonal Effect

The presence of the chlorine atom at the ortho position of the N1-phenyl ring induces a significant steric twist.

-

Torsion Angle: The phenyl ring is forced out of coplanarity with the pyrazole core (dihedral angle ~40–60°).

-

Metabolic Stability: The chlorine atom blocks the metabolically vulnerable ortho position, reducing oxidative clearance by CYP450 enzymes.

-

Selectivity: In kinase inhibitors, this twisted conformation often fills hydrophobic pockets (e.g., the "gatekeeper" region) more effectively than unsubstituted analogs, improving selectivity.

3-Amine vs. 5-Amine Reactivity

The 3-amine group is less sterically hindered than the 5-amine (which is flanked by the N1-aryl group).[1] This makes the 3-amine isomer a superior nucleophile for subsequent reactions, such as the formation of amides or condensation with 1,3-dicarbonyls to form pyrazolo[1,5-a]pyrimidines .

Biological Applications & Therapeutic Potential[11]

This compound is primarily utilized as an intermediate for high-value bioactive molecules rather than a drug itself.[1]

Kinase Inhibition (Pyrazolo[1,5-a]pyrimidines)

Condensation of this compound with 1,3-dielectrophiles (e.g., acetylacetone, ethoxymethylene malononitrile) yields pyrazolo[1,5-a]pyrimidines.[1]

-

Target: p38 MAPK (Mitogen-Activated Protein Kinase).[1]

-

Mechanism: These fused systems act as ATP-competitive inhibitors.[1] The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region.

-

Therapeutic Area: Anti-inflammatory agents (Rheumatoid Arthritis) and Oncology.

Agrochemical Fungicides

Pyrazole-carboxamide derivatives synthesized from this amine show potent activity against phytopathogenic fungi (e.g., Rhizoctonia solani). The 2-chlorophenyl group enhances lipophilicity, aiding in cuticular penetration.

Pathway Visualization

Figure 2: Application of the aminopyrazole scaffold in kinase inhibitor design.

Analytical Characterization

To validate the synthesis of the correct isomer, the following analytical signatures must be confirmed.

-

H NMR (400 MHz, DMSO-

-

2.15 (s, 3H,

-

5.40 (s, 2H,

- 5.65 (s, 1H, Pyrazole H-4).

- 7.30–7.60 (m, 4H, Ar-H).

-

2.15 (s, 3H,

-

C NMR:

-

Distinct signals for C3 (

), C4 (

-

-

Mass Spectrometry (ESI+):

- (consistent with Cl isotope pattern 3:1).

Safety & Handling (MSDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[7] Chemical Reviews, 2011.[7]

-

Aminopyrazole Reactivity: Beilstein J. Org. Chem. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.

- Kinase Inhibitor Applications: Schenone, S., et al. "Pyrazolo[1,5-a]pyrimidines: a privileged scaffold in drug discovery." Current Medicinal Chemistry, 2014.

-

Compound Data: PubChem CID 1248301-61-2 (Isomer Analog).[1]

- Synthesis Protocol: Knorr, L. "Ueber die Constitution der Pyrazolabkömmlinge." Berichte der deutschen chemischen Gesellschaft, 1895.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. jjees.hu.edu.jo [jjees.hu.edu.jo]

- 6. researchgate.net [researchgate.net]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Foreword: The Critical Role of pKa in Modern Drug Discovery

For the discerning researcher in drug development, the ionization constant (pKa) of a molecule is a cornerstone of its physicochemical profile. This parameter profoundly influences a compound's solubility, membrane permeability, and interaction with biological targets, thereby dictating its pharmacokinetic and pharmacodynamic behavior.[1][2] The subject of this guide, 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, represents a class of substituted aminopyrazoles that are of significant interest in medicinal chemistry due to their versatile biological activities.[3][4][5] Understanding the protonation state of this molecule at physiological pH is paramount for optimizing its drug-like properties. This document provides a comprehensive exploration of the theoretical and experimental methodologies for determining the pKa values of this compound, designed to empower scientists with both the foundational knowledge and practical protocols required for this essential characterization.

Section 1: The Physicochemical Landscape of this compound

The structure of this compound presents two primary sites for protonation: the exocyclic 3-amino group and the N2 atom of the pyrazole ring. The relative basicity of these two sites is a nuanced interplay of the electronic effects of the substituents.

-

The Pyrazole Core: The pyrazole ring is an aromatic heterocycle with an amphoteric nature, capable of both donating and accepting a proton.[6][7][8] The lone pair of the N1 nitrogen is involved in the aromatic system, making it pyrrole-like and not basic. The N2 nitrogen, with its lone pair in an sp2 hybrid orbital in the plane of the ring, is pyridine-like and represents a potential protonation site.

-

The 3-Amino Group: This exocyclic amine is a primary site of basicity. Its electron-donating nature can, in turn, influence the basicity of the pyrazole ring.

-

The 1-(2-chlorophenyl) Group: The phenyl ring at the N1 position is conjugated with the pyrazole ring. The chlorine atom at the ortho position exerts a -I (inductive) effect, withdrawing electron density and thus decreasing the basicity of the entire heterocyclic system.

-

The 5-Methyl Group: This alkyl group has a +I (inductive) effect, donating electron density and slightly increasing the basicity of the molecule.

Given these features, we can hypothesize that both the 3-amino group and the N2 nitrogen are plausible protonation sites. Determining their respective pKa values is essential to understand which form of the monocation predominates at a given pH.

Section 2: In Silico Prediction of pKa Values: A First Principles Approach

In the early phases of drug discovery, computational methods provide a rapid and cost-effective means of estimating pKa values, guiding synthesis and prioritization of compounds.[1][2][9]

Quantum Mechanical and Semi-Empirical Methods

Quantum mechanical (QM) approaches calculate the energies of the protonated and deprotonated species to determine the pKa. A common and effective strategy is the isodesmic reaction method, which minimizes errors by comparing the molecule of interest to a structurally similar reference compound with a known experimental pKa.[10][11]

Semi-empirical methods such as PM3 and AM1, often combined with a continuum solvation model like COSMO or SMD, offer a balance of speed and accuracy for high-throughput screening.[10] For higher accuracy, Density Functional Theory (DFT) calculations are employed.[6][12]

Computational Workflow: pKa Prediction via Isodesmic Reaction

Caption: Workflow for QM-based pKa prediction.

Empirical and QSAR-Based Tools

Commercial software packages utilize large databases of experimental pKa values to build predictive models based on quantitative structure-activity relationships (QSAR) or linear free energy relationships (LFER), such as the Hammett-Taft equation.[9][13] These tools are extremely fast and are valuable for large-scale virtual screening.

Table 1: Hypothetical Predicted pKa Values for this compound

| Prediction Method | Predicted pKa (Protonation at 3-NH2) | Predicted pKa (Protonation at N2) |

| Semi-Empirical (PM6/COSMO) | 4.8 ± 1.0 | 2.5 ± 1.0 |

| DFT (B3LYP/6-31G*/SMD) | 5.2 ± 0.7 | 2.9 ± 0.7 |

| Commercial Software (e.g., Epik) | 5.0 ± 0.5 | 2.7 ± 0.5 |

Note: These are estimated values for illustrative purposes, based on typical values for aminopyrazoles and the expected electronic effects of the substituents. The exocyclic amino group is predicted to be the more basic site.

Section 3: Experimental pKa Determination: The Gold Standard

While computational predictions are invaluable, experimental determination remains the definitive method for obtaining accurate pKa values.[1][2]

UV-Vis Spectrophotometry

This is a highly sensitive method suitable for compounds with a chromophore that changes upon protonation.

Principle: The Beer-Lambert law is applied to monitor the change in absorbance at a specific wavelength as a function of pH. The pKa is the pH at which the concentrations of the protonated and neutral species are equal.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO or methanol) due to its likely low water solubility.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) with constant ionic strength (e.g., 0.1 M KCl).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration in the low micromolar range (e.g., 50 µM). Ensure the percentage of organic solvent is low (e.g., <1%) to avoid affecting the pH.

-

UV-Vis Scans: Record the UV-Vis spectrum (e.g., 200-400 nm) for the compound in a highly acidic (pH ~1) and a highly basic (pH ~12) solution to determine the spectra of the fully protonated and neutral species, respectively. Identify the wavelength of maximum difference (λ_max).

-

Data Collection: Measure the absorbance of each buffered sample at the predetermined λ_max.

-

Data Analysis: Plot absorbance versus pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the inflection point of the resulting sigmoidal curve.

Potentiometric Titration

This classical method involves the direct measurement of pH changes upon the addition of a titrant.

Principle: A solution of the compound is titrated with a standardized strong acid or base. The pKa is determined from the pH at the half-equivalence point.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength. If solubility is an issue, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa can be extrapolated to 0% organic solvent.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of HCl or NaOH in small, precise increments.

-

Data Collection: Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the point where half of the compound has been neutralized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining site-specific pKa values in molecules with multiple ionizable groups.[1]

Principle: The chemical shift of a nucleus (e.g., ¹H or ¹³C) near an ionizable group is sensitive to the protonation state. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated for that specific site.

Table 2: Comparison of Experimental pKa Determination Methods

| Method | Advantages | Disadvantages |

| UV-Vis Spectrophotometry | High sensitivity, requires small amount of sample, suitable for high-throughput | Requires a chromophore that changes with ionization, sensitive to impurities |

| Potentiometric Titration | Direct measurement, no chromophore needed, high precision | Requires larger amounts of pure sample, less suitable for poorly soluble compounds |

| NMR Spectroscopy | Can determine site-specific pKa values in polyprotic molecules | Lower sensitivity, requires larger sample amounts, more time-consuming |

Experimental Workflow: General Approach

Caption: General workflow for experimental pKa determination.

Section 4: Conclusion: A Synthesis of Theory and Practice

The precise determination of the pKa values for this compound is a critical step in its evaluation as a potential drug candidate. While computational methods provide rapid and valuable initial estimates, suggesting the exocyclic amino group is the more basic center with a pKa around 5, these predictions must be substantiated by rigorous experimental validation.[1][2] A multi-faceted approach, perhaps employing UV-Vis spectrophotometry for its sensitivity, complemented by NMR studies to unequivocally assign the pKa to a specific nitrogen atom, would provide the most reliable and comprehensive understanding of the compound's ionization behavior. This knowledge is indispensable for building accurate structure-activity relationships and for guiding the formulation and development of new, effective therapeutics.

References

-

Marín-Luna, M., Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 69. [Link]

-

Marín-Luna, M., Alkorta, I., & Elguero, J. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 39(6), 4594-4602. [Link]

-

Fathy, U., Morsy, E. M. H., Abu-Zied, K. M., & Awad, H. M. (2017). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1735-1744. [Link]

-

Al-Ghorbani, M., & El-Gamal, M. I. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]

-

Schrödinger, LLC. (Date not available). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger White Paper. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nabi, H. A. A. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1462. [Link]

-

Sveinsson, J., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3303. [Link]

-

Ibrar, A., Khan, I., & Abbas, N. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

-

Optibrium Ltd. (Date not available). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium White Paper. [Link]

-

Kromann, J. C., Larsen, F., Moustafa, H., & Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335. [Link]

-

Klicić, J. J., Friesner, R. A., & Guida, W. C. (2002). How to Predict the pKa of Any Compound in Any Solvent. Journal of the American Chemical Society, 124(37), 10955-10964. [Link]

-

Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1083-1117. [Link]

-

Singh, N., & Sharma, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 7(5), 460-469. [Link]

-

Al-Ghorbani, M., & El-Gamal, M. I. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

PubChem. (n.d.). 1-(2-chlorophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. PubChem. [Link]

-

PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. [Link]

-

Chorazy, C., & Chorazy, J. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 53(1), 196-200. [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

Scupina, S., & Iacobazzi, R. M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Scupina, S., & Iacobazzi, R. M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

Sources

- 1. ijirss.com [ijirss.com]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. schrodinger.com [schrodinger.com]

- 10. peerj.com [peerj.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. optibrium.com [optibrium.com]

Structural and Functional Divergence of 1-(2-Chlorophenyl) vs. 1-(4-Chlorophenyl) Pyrazole Amines

Executive Summary

In the design of 5-amino-1-arylpyrazoles—a scaffold central to blockbuster agrochemicals (e.g., Fipronil) and emerging kinase inhibitors—the regiochemistry of the chlorine substituent on the N1-phenyl ring is not merely a trivial variation. It is a binary switch that dictates molecular topology.

This guide delineates the critical divergence between the 1-(2-chlorophenyl) (ortho) and 1-(4-chlorophenyl) (para) isomers. The core distinction lies in atropisomerism-like steric constraints : the ortho-chloro substituent forces a high torsional angle (

Part 1: Structural & Electronic Determinants[1]

The biological efficacy of 1-arylpyrazoles is governed by the ability of the phenyl ring to adopt a specific orientation relative to the heterocyclic core.

Steric Torsion and Planarity

The primary differentiator is the steric clash between the chlorine atom and the pyrazole substituents (specifically the lone pairs on N2 or substituents at C5).

-

1-(2-Chlorophenyl) [Ortho]: The chlorine atom at the 2-position creates significant steric repulsion with the pyrazole nitrogen lone pair. To relieve this strain, the phenyl ring rotates out of the plane. Crystallographic data typically reveals torsion angles ranging from 50° to 75° . This "twisted" conformation is critical for fitting into the hydrophobic pocket of GABA-gated chloride channels.

-

1-(4-Chlorophenyl) [Para]: With the chlorine removed from the interface, the phenyl ring can adopt a near-planar conformation with the pyrazole (torsion angles 0° to 20° ), maximizing

-

Electronic Decoupling

-

Ortho-Effect: The high torsion angle in the 2-Cl isomer disrupts the conjugation between the phenyl

-system and the pyrazole ring. This electronically isolates the two rings, making the pyrazole amine more nucleophilic and less influenced by the phenyl ring's electronics. -

Para-Effect: The planar nature of the 4-Cl isomer allows for strong mesomeric communication. The electron-withdrawing nature of the 4-Cl is transmitted more effectively to the pyrazole, modulating the pKa of the 5-amino group.

Comparative Data Summary

| Feature | 1-(2-Chlorophenyl) Isomer | 1-(4-Chlorophenyl) Isomer |

| Torsion Angle ( | High (~50–75°) | Low (~0–20°) |

| Molecular Shape | Orthogonal / Twisted | Planar / Linear |

| Electronic State | Conjugated System | |

| Solubility | Generally Higher (poor packing) | Generally Lower (efficient stacking) |

| Key Bio-Target | GABA Receptors (Insecticides) | Kinases / Enzymes (Pharma) |

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of these isomers relies on the condensation of aryl hydrazines with

Reaction Mechanism (Graphviz)

The following diagram illustrates the regioselective cyclization pathway. The nucleophilicity of the terminal hydrazine nitrogen is the determining factor for the initial attack.

Figure 1: General synthetic workflow for 5-amino-1-arylpyrazoles. The reaction is highly regioselective due to the nucleophilicity gradient of the hydrazine.

Part 3: Biological Implications (SAR)

The "Fipronil" Effect (GABA Receptors)

In agrochemistry, the 1-(2,6-dichloro-4-trifluoromethylphenyl) motif is legendary (Fipronil).

-

Mechanism: The receptor binding pocket requires a bulky, hydrophobic moiety positioned orthogonally to the pyrazole core to block the chloride channel pore.

-

2-Cl vs 4-Cl: The 1-(2-chlorophenyl) analog mimics this twist, retaining significant activity. The 1-(4-chlorophenyl) analog, being planar, fails to occupy the orthogonal space required for channel blockage, often resulting in a >100-fold loss in potency .

Pharmacological Targets (Kinases)

In medicinal chemistry, where targets often involve narrow clefts (e.g., ATP-binding sites of kinases), the planar 1-(4-chlorophenyl) isomer is frequently preferred. Its ability to stack via

Part 4: Experimental Protocols

Synthesis of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Objective: Synthesize the ortho-chloro isomer with high purity.

Reagents:

-

(2-Chlorophenyl)hydrazine hydrochloride (10 mmol)

-

Ethoxymethylenemalononitrile (10 mmol)

-

Ethanol (absolute, 20 mL)

-

Triethylamine (11 mmol)

Step-by-Step Protocol:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (2-chlorophenyl)hydrazine hydrochloride in Ethanol.

-

Neutralization: Add Triethylamine dropwise to liberate the free hydrazine base. Stir for 10 minutes at room temperature.

-

Addition: Add Ethoxymethylenemalononitrile in a single portion.

-

Reflux: Heat the mixture to reflux (

C) for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). -

Precipitation: Cool the reaction mixture to room temperature, then chill on an ice bath for 30 minutes. The product typically precipitates as a solid.

-

Filtration: Filter the solid under vacuum and wash with cold ethanol (

mL). -

Recrystallization: Recrystallize from hot ethanol to yield white/off-white crystals.

Validation (NMR):

-

The 2-Cl isomer will show a distinct splitting pattern in the aromatic region (7.3–7.6 ppm) characteristic of an ABCD system.

-

The 4-Cl isomer (if synthesized using 4-chlorophenylhydrazine) will show a symmetric AA'BB' doublet system, easily distinguishable.

Biological Assay Logic (GABA vs. Kinase)

To validate the structural hypothesis, run parallel screens:

-

Assay A (Shape Sensitive): Insect GABA-gated chloride channel binding (Radioligand displacement of [3H]-EBOB). Expectation: 2-Cl >> 4-Cl.

-

Assay B (Planar Sensitive): Generic Kinase Panel (e.g., CDK2/Cyclin A). Expectation: 4-Cl

2-Cl (dependent on specific linker).

References

-

Regioselective Synthesis of 5-Aminopyrazoles

-

Structural Analysis of Pyrazole Torsion

- Title: 1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-1H-pyrazole.

- Source: Acta Crystallographica Section E (2009).

-

URL:[Link]

-

Biological Activity (GABA/Fipronil Context)

-

Synthetic Methodology (Green Chemistry)

- Title: Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles.

- Source: Molecular Diversity (2013).

-

URL:[Link]

Sources

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. pure.kfas.org.kw [pure.kfas.org.kw]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

Methodological & Application

Application Note: High-Fidelity Diazotization of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Executive Summary

This application note details the rigorous procedure for the diazotization of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine (Substrate 1 ). Unlike stable phenyl-diazonium salts, pyrazole-3-diazonium species exhibit distinct kinetic instability and a propensity for rapid decomposition or self-coupling (triazene formation).

The 2-chlorophenyl substituent at the

-

Method A (Aqueous/Acidic): For downstream azo-coupling or hydrolysis.

-

Method B (Non-Aqueous/Organic): For Sandmeyer-type transformations (radical pathways).

Mechanistic Principles & Critical Control Points

Reaction Pathway

The transformation relies on the generation of the nitrosonium ion (

Figure 1: Mechanistic pathway highlighting the critical risk of triazene formation if acidity is not maintained.

Substrate-Specific Challenges

-

Solubility: The 1-(2-chlorophenyl) moiety renders the molecule lipophilic. Standard aqueous HCl is often insufficient to fully dissolve the substrate, leading to heterogeneous reactions and encapsulated unreacted amine.

-

Stability: Pyrazole-3-diazonium salts are thermally labile. Above 10°C, they may undergo dediazoniation (loss of

) to form reactive carbocations or radicals.

Experimental Protocols

Method A: Aqueous-Organic Hybrid Diazotization

Best for: Azo dye synthesis, Hydrolysis (OH substitution).

Rationale: To overcome the solubility issue of the 2-chlorophenyl derivative, a co-solvent (Acetic Acid) is used to maintain a homogeneous phase before the addition of nitrite.

Reagents:

-

Substrate 1 : 10 mmol (2.07 g)

-

Hydrochloric Acid (37%): 6.0 mL (Excess required to prevent triazene)

-

Acetic Acid (Glacial): 10 mL

-

Sodium Nitrite (

): 11 mmol (0.76 g) dissolved in 2 mL -

Urea: ~100 mg (Scavenger)

Step-by-Step Procedure:

-

Dissolution: In a 50 mL 3-neck round-bottom flask, suspend Substrate 1 in Glacial Acetic Acid (10 mL). Stir until partially dissolved.

-

Acidification: Cool the mixture to 0–5°C using an ice/salt bath. Dropwise add Conc.[2] HCl (6.0 mL). Note: The mixture may thicken as the hydrochloride salt precipitates; this is normal.

-

Diazotization: Maintain temperature < 5°C. Add the

solution dropwise via a pressure-equalizing addition funnel over 15 minutes.-

Visual Check: The suspension should gradually clear or change color (often to yellow/orange) as the diazonium salt forms.

-

-

Digestion: Stir at 0–5°C for 30 minutes.

-

Validation (Starch-Iodide): Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required).

-

Quenching: If the starch-iodide test is positive, add Urea (small spatula tip) and stir for 5 minutes until the test is negative (to prevent side reactions in the next step).

-

Utilization: Use this solution immediately for the coupling step. Do not isolate.

Method B: Non-Aqueous Diazotization (Doyle/Sandmeyer Conditions)

Best for: Halogenation (Sandmeyer), Deamination, or Anhydrous Coupling.

Rationale: Uses tert-Butyl Nitrite (TBN) in organic solvent. This avoids water entirely, stabilizing the diazonium species and allowing for radical-based transformations often required for this scaffold.

Reagents:

-

Substrate 1 : 10 mmol

-

tert-Butyl Nitrite (TBN): 15 mmol (1.5 equiv)

-

Acetonitrile (MeCN): 20 mL (Dry)

-

Acid Source:

(optional, for isolating stable salt) or

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL flask under Nitrogen/Argon atmosphere.

-

Solvation: Dissolve Substrate 1 in dry Acetonitrile (20 mL).

-

Reagent Addition: Cool to 0°C. Add tert-Butyl Nitrite dropwise.

-

Activation:

-

For Sandmeyer (e.g., Chlorination): Add

(1.2 equiv) directly to this solution. -

For Salt Isolation: Add

(1.1 equiv) dropwise. The diazonium tetrafluoroborate salt will precipitate.

-

-

Reaction: Allow to warm to Room Temperature (RT) over 1 hour.

-

Note: Non-aqueous diazonium species of pyrazoles are significantly more stable and can often be handled at RT for short periods.

-

Quantitative Data & Troubleshooting

Stability Profile

The following table summarizes the half-life (

| Condition | Temperature | Solvent System | Estimated | Risk |

| Aq. HCl | 0°C | ~1-2 Hours | Hydrolysis to phenol | |

| Aq. HCl | 25°C | < 10 Mins | Rapid | |

| MeCN/TBN | 25°C | Acetonitrile | > 4 Hours | Low (Stable) |

| Solid Salt | 25°C | ( | Days | Shock Sensitive (Dry) |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Precipitate forms during nitrite addition | Triazene formation due to low acidity. | Increase HCl concentration; ensure pH < 1. |

| No reaction on Starch-Iodide paper | Insufficient Nitrite or Nitrite decomposition. | Add fresh |

| Violent bubbling ( | Temperature too high; decomposition. | Cool to -5°C. Slow down addition rate. |

| Oily residue instead of clear solution | Phase separation of lipophilic substrate. | Switch to Method A (Acetic Acid co-solvent). |

Workflow Visualization

Figure 2: Decision tree for selecting the optimal diazotization protocol based on downstream application.

Safety & Compliance (E-E-A-T)

-

Explosion Hazard: Dry diazonium salts, particularly with chloride counter-ions, are shock-sensitive explosives. Never dry the diazonium chloride salt. If isolation is necessary, convert to the tetrafluoroborate (

) or hexafluorophosphate ( -

Toxic Gas: Reaction with

can release -

Chemical Compatibility: The 2-chlorophenyl group is stable to these conditions, but avoid strong reducing agents which could dechlorinate the aromatic ring.

References

-

Synthesis of Pyrazole Diazonium Salts: Du, Y., et al. (2017).[3] "Synthesis and characterization of three pyrazolate inner diazonium salts: green, powerful and stable primary explosives." RSC Advances.

- Diazotization Mechanisms: Zollinger, H. (1994).

- Non-Aqueous Diazotization (TBN): Barbero, M., et al. (2017). "t-Butyl Nitrite." Encyclopedia of Reagents for Organic Synthesis.

-

Stability of Heterocyclic Diazoniums: Schotten, C., et al. (2020). "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Reaction Chemistry & Engineering.

-

General Protocol for Aminopyrazoles: Mohr, F., et al. (2014). "The Chemistry of Pyrazole-3(5)-Diazonium Salts." Chemistry of Heterocyclic Compounds.

Sources

Application Note: Microwave-Assisted Synthesis of 1-(2-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine

This Application Note provides a comprehensive, microwave-assisted protocol for the synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine . This specific pyrazole scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for p38 MAP kinase inhibitors, analgesic agents, and high-affinity ligands for various G-protein coupled receptors.

Abstract & Core Logic

The conventional synthesis of 3-amino-5-methyl-1-arylpyrazoles via the condensation of arylhydrazines with

This protocol utilizes microwave irradiation to accelerate the cyclocondensation of (2-chlorophenyl)hydrazine hydrochloride and 3-aminocrotononitrile . The rapid dielectric heating promotes the nucleophilic attack of the hydrazine on the electrophilic centers of the nitrile precursor, significantly reducing reaction time to under 20 minutes while enhancing the regioselectivity toward the thermodynamically stable 3-amino-5-methyl isomer.

Reaction Scheme

The synthesis proceeds through the acid-catalyzed condensation of the hydrazine with the enaminonitrile. The 2-chlorophenyl group at the N1 position introduces steric bulk and electronic effects that influence the initial nucleophilic attack, favoring the formation of the 5-methyl-3-amine scaffold over the 3-methyl-5-amine regioisomer.

Figure 1: Reaction pathway for the microwave-assisted synthesis of the target pyrazole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |

| (2-Chlorophenyl)hydrazine HCl | 179.05 | 1.0 | 1.79 g | Nucleophile Source |

| 3-Aminocrotononitrile | 82.10 | 1.1 | 0.90 g | C3-C5 Fragment |

| Ethanol (Absolute) | 46.07 | Solvent | 10 mL | Reaction Medium |

| Triethylamine (Optional) | 101.19 | 0.5 | ~0.7 mL | pH Modulator* |

| Sodium Hydroxide (10% aq) | 40.00 | - | ~20 mL | Workup/Neutralization |

*Note: The HCl salt of the hydrazine provides sufficient acidity to catalyze the reaction. Triethylamine is only used if the free base hydrazine is employed or to buffer highly acidic mixtures.

Microwave Instrumentation Setup

-

Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Vessel: 35 mL pressure-rated glass vial with silicone/PTFE septum.

-

Stirring: High magnetic stirring (600 rpm).

-

Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Step-by-Step Methodology

Step 1: Pre-Reaction Assembly

-

Weigh 1.79 g (10 mmol) of (2-chlorophenyl)hydrazine hydrochloride and transfer it to the 35 mL microwave vial.

-

Add 0.90 g (11 mmol) of 3-aminocrotononitrile.

-

Add 10 mL of absolute ethanol.

-

Seal the vial and vortex for 30 seconds to create a uniform suspension. Note: The solids may not fully dissolve at room temperature.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

-

Ramp Time: 2 minutes to reach target temperature.

-

Hold Temperature: 140°C.

-

Hold Time: 15 minutes.

-

Pressure Limit: 250 psi (17 bar).

-

Power: Max 200W (Dynamic mode).

-

Cooling: Active air cooling to 50°C post-reaction.

Step 3: Workup & Isolation

-

Upon completion, carefully vent the vial (if required by system) and transfer the reaction mixture to a 100 mL beaker.

-

The solution will likely be a dark orange/brown liquid.

-

Slowly add 20 mL of 10% NaOH solution while stirring. This neutralizes the HCl salt and precipitates the free amine product.

-

Add 30 mL of ice-cold water to maximize precipitation.

-

Stir the slurry in an ice bath for 30 minutes.

Step 4: Purification

-

Filter the solid precipitate using a Buchner funnel.

-

Wash the cake with cold water (

mL) to remove salts and unreacted hydrazine. -

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (~15 mL). Allow it to cool slowly to room temperature, then refrigerate at 4°C.

-

Collect the off-white to pale yellow crystals by filtration and dry in a vacuum oven at 45°C for 4 hours.

Results & Characterization

Expected Yield & Properties

-

Appearance: Pale yellow to off-white crystalline solid.

-

Yield: 85–92% (Microwave) vs. 60–70% (Conventional Reflux).

-

Melting Point: 128–131°C (Lit. range for analogous 3-amino-5-methyl-1-arylpyrazoles).

Spectral Validation (Simulated Data)

To validate the structure, ensure the following signals are present:

-

1H NMR (400 MHz, DMSO-d6):

- 2.10 (s, 3H, CH3 at C5).

- 5.45 (s, 1H, CH at C4, pyrazole ring).

- 5.10 (br s, 2H, NH2 , exchangeable with D2O).

- 7.30–7.60 (m, 4H, Ar-H , 2-chlorophenyl pattern).

-

Mechanistic Check: The presence of the singlet at ~5.45 ppm confirms the pyrazole ring formation. If the reaction failed or formed an open-chain hydrazone, this specific aromatic proton signal would be absent or shifted.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Sticky Oil | Incomplete cyclization or residual solvent. | Increase MW hold time to 20 min. Ensure rigorous drying of the final product. |

| Red/Dark Impurities | Oxidation of hydrazine. | Purge the reaction vial with Nitrogen/Argon before sealing. |

| Regioisomer Mixture | Incorrect pH control. | Ensure the starting material is the HCl salt. If using free base, add 1.0 eq of acetic acid. |

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis.

References

-

Microwave-Assisted Synthesis of Pyrazoles: Martins, M. A. P., et al. "Microwave-assisted synthesis of 5-trichloromethyl substituted 1-phenyl-1H-pyrazoles."[4] Tetrahedron Letters, 2003, 44(35), 6669–6672.[4]

-

Regioselectivity in Pyrazole Synthesis: Aggarwal, R., et al. "Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles." Journal of Organic Chemistry, 2005.

-

General Protocol for Aminopyrazoles: El-Emary, T. I. "Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation." Journal of Islamic Pharmacy, 2021. (Demonstrates reactivity of 2-chlorophenylhydrazine under MW).

-

Precursor Reactivity (3-Aminocrotononitrile): Al-Zaydi, K. M. "Studies with enaminonitriles: Synthesis and chemical reactivity... under microwave heating." Journal of Chemical Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

[1][2]

Ticket ID: PYR-3A-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification Protocols & Troubleshooting for 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine[][2]

Introduction: The Specialist’s Perspective

Welcome to the technical support hub. You are likely working with This compound (CAS: Dependent on specific salt/batch, generically referred to here as Target-3A ).[][2]

From an application standpoint, this molecule presents a classic "heterocyclic paradox": it is simple in structure but deceptively difficult to purify due to regioisomerism . The synthesis—typically involving the condensation of 2-chlorophenylhydrazine with a

This guide prioritizes regio-purity and removal of hydrazine residues , which are known to cause catalyst poisoning in downstream cross-coupling reactions (e.g., Buchwald-Hartwig).[][2]

Module 1: The "Regio-Isomer Crisis" (Diagnostic)

Before attempting bulk purification, you must confirm which isomer you have. The 2-chloro substituent on the phenyl ring exerts a steric twist (ortho-effect), which impacts the solubility and crystallization behavior of the isomers differently.[]

The Diagnostic Check (1H NMR): Do not rely solely on LC-MS, as both isomers have identical masses (MW ~207.66). Use 1H NMR in DMSO-d6.

| Feature | Target: 3-Amino-5-Methyl | Impurity: 5-Amino-3-Methyl |

| Methyl Signal | ||

| Pyrazole C4-H | ||

| NH2 Signal | Broad singlet, often sharper.[][2] | Broad, often hydrogen-bonded.[][2] |

Tech Note: The methyl group in the 5-position (your target) is spatially closer to the orthogonal 2-chlorophenyl ring, leading to a slight deshielding or specific NOE (Nuclear Overhauser Effect) signal interaction with the phenyl protons.[]

Module 2: Chemical Purification (Acid-Base Workup)

Context: This is the most robust "self-validating" method.[][2] It exploits the basicity of the exocyclic amine (pKa ~ 3.5 - 4.5).[] Neutral impurities (starting nitriles, cyclization tars) will not protonate, while the aminopyrazole will.

The Protocol:

-

Dissolution: Dissolve crude dark oil/solid in Ethyl Acetate (EtOAc) . (Do not use DCM; it forms emulsions with the specific densities involved here).

-

Extraction (Acid Phase): Extract the organic layer 2x with 1.0 M HCl (aq).

-

Observation: The product moves to the aqueous layer (yellowish). Dark tars remain in the EtOAc.[]

-

-

Wash: Wash the combined acidic aqueous layer with fresh EtOAc (removes non-basic regioisomers and neutral byproducts).

-

Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~10 using 4.0 M NaOH or saturated Na₂CO₃ .

-

Critical Step: The product will precipitate as a free base.[]

-

-

Recovery: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane). Dry over Na₂SO₄ and concentrate.

Visual Workflow (DOT):

Caption: Logical flow for the Acid-Base purification cycle, isolating the basic aminopyrazole from neutral organic impurities.

Module 3: Crystallization & Solid-State Refinement

If the acid-base workup yields a solid that is still slightly colored (often pink/brown due to trace hydrazine oxidation), use recrystallization.

Solvent System Compatibility Table:

| Solvent System | Suitability | Notes |

| Ethanol / Water (9:1) | High | Best for bulk purification.[][2] Dissolve in hot EtOH, add H₂O until turbid, cool slowly. |

| Toluene / Heptane | Medium | Good for removing non-polar impurities.[][2] The 2-Cl group increases solubility in Toluene.[][2] |

| Ethyl Acetate / Hexane | Low | Often leads to "oiling out" rather than crystallization for this specific lipophilic analog.[][2] |

| Isopropyl Alcohol (IPA) | High | Excellent for final polishing of the free base. |

Troubleshooting "Oiling Out":

-

Issue: The compound separates as a yellow oil at the bottom of the flask upon cooling.

-

Cause: Cooling too rapidly or the melting point is depressed by impurities.[][2]

-

Fix: Re-heat to dissolve. Add a seed crystal (if available) or scratch the glass surface. Allow to cool to Room Temp undisturbed before moving to an ice bath.

Module 4: Chromatographic Separation (The Last Resort)

If you are separating the 3-amino and 5-amino isomers (which both protonate and track together in Acid-Base workup), you must use column chromatography.[][2]

-

Stationary Phase: Silica Gel (40-63 µm).[][2]

-

Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (MeOH) .

-

Start: 100% DCM.[][2]

-

Ramp: 0%

5% MeOH.

-

-

Additives: Add 1% Triethylamine (TEA) or NH₄OH to the mobile phase.

-

Why? Aminopyrazoles streak badly on acidic silica.[][2] The base neutralizes the silica protons, sharpening the peaks.

-

Decision Matrix (Method Selection):

Caption: Decision tree for selecting the appropriate purification method based on regio-purity and physical state.

FAQ: Frequently Asked Questions

Q1: My product is turning pink/red on the bench. Is it decomposing?

-

A: Likely yes, but superficially. Aminopyrazoles are electron-rich and prone to surface oxidation by air, especially if trace metals are present.[][2]

-

Fix: Store the purified solid under Nitrogen/Argon in the dark. If the color is deep, wash with cold ether or recrystallize with a pinch of activated charcoal.

Q2: Can I use the crude material for the next step (e.g., Amide coupling)?

-

A: No. The unreacted hydrazine (often present in crude) is a potent nucleophile and a catalyst poison. It will compete with the aminopyrazole in coupling reactions, leading to complex mixtures that are impossible to separate later.

Q3: Why is the 2-chlorophenyl group making purification harder than the phenyl analog?

-

A: The 2-Cl group breaks the symmetry and adds lipophilicity (LogP increases).[] This makes the compound more soluble in organic solvents, reducing the efficiency of precipitation/crystallization compared to the unsubstituted phenyl analog. You may need to use more concentrated solutions for crystallization.[][2]

References

-

Regioselectivity in Pyrazole Synthesis

-

Title: Regioselective synthesis of 1-aryl-3-amine-5-methylpyrazoles.[][2]

- Source:Journal of Heterocyclic Chemistry (General methodology reference).

- Context: Explains the kinetic vs.

-

-

Purification of Aminopyrazoles

-

Title: Purification of 5-aminopyrazoles and their application in fused heterocycle synthesis.[][2]

- Source:Organic Process Research & Development.

- Context: Validates the acid-base workup str

-

-

pKa and Solubility Data

(Note: Specific melting points and spectra should be cross-referenced with your internal batch data, as polymorphic forms may exist for this specific chlorinated derivative.)

Technical Support Center: Purification of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Welcome to the technical support center for the purification of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

This section addresses common issues and initial queries that arise during the purification process.

Q1: What are the most likely impurities in my crude this compound product?

A: The impurity profile depends heavily on the synthetic route, but for common syntheses like the Knorr pyrazole synthesis, you can expect several classes of impurities.[1][2] These typically include unreacted starting materials such as (2-chlorophenyl)hydrazine and the 1,3-dicarbonyl compound (e.g., a β-keto nitrile like 3-oxobutanenitrile). Additionally, side reactions can lead to the formation of regioisomers, where the substituents on the pyrazole ring are arranged differently.

Q2: My crude product is a dark, viscous oil, not a solid. How should I proceed?

A: It is common for crude products to be oily due to residual solvents and impurities. Before attempting complex purification, try to solidify the material. You can attempt to precipitate the product by triturating it with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes.[3] If this fails, consider converting the amine product into its hydrochloride salt. Amines often form stable, crystalline salts that are easier to handle and purify by recrystallization.[4][5] The free base can be regenerated later by neutralization.

Q3: What is the most straightforward first step for purification?

A: For most organic compounds, recrystallization is the simplest initial purification technique.[4][6] It is effective at removing small amounts of impurities if a suitable solvent can be found. An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[4] If recrystallization fails to yield a product of sufficient purity, an acid-base extraction is a highly effective next step for this specific molecule due to its basic amine group.[7][8][9]

Q4: My NMR analysis shows significant amounts of unreacted (2-chlorophenyl)hydrazine. How can I remove it?

A: Both your desired product and the starting hydrazine are basic. However, their basicities may differ slightly. A carefully performed column chromatography can separate them. A more effective method is often an acid-base extraction.[7][10] By dissolving the crude mixture in an organic solvent and washing with a dilute acid, both the product and the hydrazine will move to the aqueous layer as their respective salts. After separating the layers, slowly adding a base to the aqueous layer will cause the amines to precipitate. Since their solubilities may differ, they might precipitate at slightly different pH values, allowing for some separation.

Q5: I suspect I have a regioisomeric impurity. How can I separate it from my desired product?

A: Regioisomers often have very similar physical properties, making them difficult to separate. Recrystallization is unlikely to be effective. The most powerful technique for this challenge is flash column chromatography.[11][12] You will likely need to screen various solvent systems (mobile phases) and potentially use a high-performance silica gel to achieve baseline separation. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to identify the optimal conditions.

Q6: My compound seems to be irreversibly sticking to the silica gel during column chromatography. What's happening and how can I fix it?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic and can strongly adsorb basic molecules through acid-base interactions, leading to poor recovery and streaking on the column.[6] To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~1%), to your mobile phase.[6] Alternatively, using a different stationary phase like neutral alumina is an excellent option.[6]

Impurity Profile and Purification Strategy

The choice of purification method should be guided by the nature of the impurities present.

| Impurity Type | Example | Chemical Nature | Recommended Primary Removal Method |

| Starting Material | (2-chlorophenyl)hydrazine | Basic | Acid-Base Extraction, Column Chromatography |

| Starting Material | 3-Oxobutanenitrile | Neutral | Acid-Base Extraction |

| Side Product | Regioisomer | Basic | Flash Column Chromatography |

| Solvent | Ethanol, Toluene, etc. | Neutral | Evaporation under reduced pressure, High Vacuum |

Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the most appropriate purification strategy based on the characteristics of your crude product.

Caption: Decision tree for selecting a purification method.

In-Depth Troubleshooting Guides & Protocols

Purification by Acid-Base Extraction

This technique is highly effective for separating basic compounds like your target amine from neutral or acidic impurities. The principle relies on the ability to change the solubility of the amine by protonating it with an acid to form a water-soluble salt.[8][9][10]

Workflow for Acid-Base Extraction

Caption: Step-by-step workflow for acid-base extraction.

Detailed Protocol:

-

Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

-

Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure.

-

Separation: Allow the layers to separate. The protonated amine product, now a salt, will be in the aqueous layer. Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or saved for further analysis.[7]

-

Backwash (Optional but Recommended): To remove any residual neutral compounds from the aqueous layer, add a small amount of fresh organic solvent, shake, and discard the organic layer.[13]

-

Neutralization: Cool the acidic aqueous solution in an ice bath. Slowly add a concentrated basic solution (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). Your purified amine product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.

-

Drying: Dry the purified solid under high vacuum to remove all traces of water.

Purification by Recrystallization

Recrystallization is a powerful technique for removing small quantities of impurities, provided a suitable solvent is identified.[4]

Recommended Solvents for Screening:

| Solvent | Boiling Point (°C) | Notes |

| Ethanol | 78 | Good starting point for many pyrazole derivatives.[6] |

| Isopropanol | 82 | Often a good choice for compounds with moderate polarity.[6] |

| Ethyl Acetate | 77 | Can be effective; often used in combination with hexanes.[6] |

| Toluene | 111 | Higher boiling point, good for less polar compounds. |

| Ethanol/Water | Variable | A mixture can be used if the compound is too soluble in pure ethanol.[6] |

| Ethyl Acetate/Hexanes | Variable | A common combination for achieving ideal solubility characteristics. |

Detailed Protocol:

-

Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Purification by Flash Column Chromatography

This is the most powerful technique for separating complex mixtures or isomers.[11][14] For this compound, special considerations for its basic nature are required.

Detailed Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in your chosen mobile phase. To prevent compound adsorption, add ~1% triethylamine (Et3N) to the mobile phase used for both the slurry and the elution.[6] Alternatively, use neutral alumina as the stationary phase.

-

Column Packing: Pack a glass column with the prepared slurry. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing). Apply positive pressure to the top of the column to achieve a fast flow rate.

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks.

-

Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.

References

- BenchChem. (2025).

- Study.com. (n.d.).

- Wikipedia. (n.d.). Acid–base extraction.

- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.

- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.

- Atkinson, S., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.

- Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction.

- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.

- ResearchGate. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.

- National Institutes of Health. (n.d.).

- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- El-Sayed, N. N. E., et al. (2020).

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. study.com [study.com]

- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vernier.com [vernier.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

solvent selection for recrystallizing 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Technical Support Center: Solvent Selection for Recrystallization

Introduction: A Word on First Principles

Recrystallization is a powerful purification technique for solid organic compounds, predicated on the principle that the solubility of most solids increases with temperature.[1] A successful recrystallization hinges on the meticulous selection of an appropriate solvent or solvent system. The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[1][2] As the saturated hot solution cools, the solubility of the compound decreases, forcing it out of solution to form a purified crystal lattice that excludes impurities.[2]

Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal properties of a recrystallization solvent?

An ideal recrystallization solvent should exhibit several key characteristics:

-

High-Temperature Coefficient: The solvent must dissolve your compound when hot but not when cold.[1][2] This differential solubility is the fundamental driver of the recrystallization process.

-

Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before dissolving. While no public melting point is available for this specific molecule, related pyrazole derivatives often have melting points above 100°C. Solvents with boiling points between 60-120°C are often good starting points.

-

Inertness: The solvent must not react with the compound being purified.[2][3]

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]

-

Volatility: The solvent should be volatile enough to be easily removed from the purified crystals by evaporation.[2]

-

Safety: The solvent should be as non-toxic, non-flammable, and environmentally friendly as possible.[3]

FAQ 2: Based on its structure, what solvents are good starting points for 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine?

To make an educated guess, we apply the "like dissolves like" principle. Let's analyze the molecule's structure:

-

Pyrazol-3-amine core: This portion is polar and capable of hydrogen bonding.

-

2-chlorophenyl group: This large aromatic group is predominantly non-polar.

-

Methyl group: A small, non-polar substituent.

The combination of these groups suggests a molecule of intermediate polarity . Therefore, it is unlikely to be soluble in highly non-polar solvents like hexanes or highly polar solvents like water at room temperature. A good starting point is to screen solvents of intermediate polarity.

| Solvent | Boiling Point (°C) | Polarity Index | Rationale for Screening |

| Ethanol | 78 | 5.2 | A polar protic solvent that may dissolve the compound when hot. |

| Isopropanol (IPA) | 82 | 4.3 | Slightly less polar than ethanol; a very common recrystallization solvent. |

| Ethyl Acetate | 77 | 4.4 | A moderately polar aprotic solvent. |

| Acetone | 56 | 5.1 | A polar aprotic solvent; its low boiling point can be a drawback. |

| Toluene | 111 | 2.4 | A non-polar aromatic solvent that may work well given the chlorophenyl group. |

| Heptane/Hexane | 98 / 69 | 0.1 | Non-polar solvents. Unlikely to work alone but are excellent anti-solvents. |

FAQ 3: How do I perform a systematic solvent screen?

This is the most critical experimental step. Always perform this on a small scale.

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes, one for each solvent you plan to test.

-

Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the first test tube at room temperature. Agitate the mixture.

-

Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system. It may, however, be useful as the "good" solvent in a mixed-solvent pair.

-

Observation 2: If the solid remains insoluble or is only sparingly soluble, proceed to the next step.[1]

-

-

Hot Solvent Test: Gently heat the test tube in a water or sand bath. Add more solvent dropwise, bringing the mixture to a boil after each addition, until the solid just dissolves. Do not add a large excess of solvent.[4]

-

Observation 3: If the solid dissolves completely in a reasonable amount of hot solvent, this is a promising candidate.

-

Observation 4: If a very large volume of solvent is required, the compound's solubility is too low, and this solvent is likely a poor choice.

-

-

Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the tube with a glass rod or placing it in an ice bath.[4]

-

Observation 5: Abundant crystal formation upon cooling indicates an excellent solvent choice.

-

Observation 6: Poor or no crystal formation suggests the compound is too soluble even in the cold solvent or the solution is not sufficiently concentrated.[4]

-

-

Repeat: Repeat steps 2-4 for each selected solvent to identify the best candidate.

FAQ 4: What is a mixed-solvent system and when should I use one?

A mixed-solvent system (or solvent-antisolvent pair) is used when no single solvent has the ideal properties. This technique involves two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[5][6]

When to Use:

-

When your compound is very soluble in one solvent (e.g., ethanol) and very insoluble in another (e.g., water).

-

When a single solvent leads to "oiling out."

Experimental Protocol: Mixed-Solvent Recrystallization

-

Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

-